2-(6-Iodohexyl)isoindole-1,3-dione
Description
Significance of the Isoindole-1,3-dione Moiety in Contemporary Chemical Synthesis and Advanced Materials Research
The isoindole-1,3-dione moiety is a cornerstone in both synthetic chemistry and materials science due to its unique structural and electronic properties. In organic synthesis, imides are frequently used as crucial intermediates. mdpi.com The phthalimide (B116566) group, in particular, is recognized as a privileged scaffold in medicinal chemistry, facilitating the creation of novel drug candidates with a wide spectrum of biological activities. mdpi.com Its hydrophobic nature can enhance the ability of compounds to cross biological membranes, a valuable attribute in drug design. mdpi.com Well-known derivatives like thalidomide (B1683933) and pomalidomide, which feature the phthalimide core, have been investigated for their immunomodulatory and antitumor properties. mdpi.com
Beyond pharmaceuticals, isoindole-1,3-dione derivatives are integral to materials research. These compounds are explored as candidates for nonlinear optical (NLO) materials, a property attributable to their delocalized π-electron systems within the "-CO-N(R)-CO-" structure. acgpubs.org Researchers have investigated the structural, spectroscopic, and electronic properties of various N-substituted derivatives to harness their potential in advanced applications. acgpubs.orgresearchgate.net Studies involve measuring optical parameters such as absorbance, transmittance, optical band gap, and refractive index to determine their suitability for use as dielectric or insulator materials. acgpubs.orgresearchgate.net
Contextualization of 2-(6-Iodohexyl)isoindole-1,3-dione within Halogenated N-Alkylisoindole Derivatives
This compound is a specific derivative within the broader class of halogenated N-alkylisoindoles. This compound features a six-carbon alkyl chain (hexyl) attached to the nitrogen atom of the isoindole-1,3-dione core, with an iodine atom at the terminal position of the alkyl chain.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23644-79-3 |
| Molecular Formula | C₁₄H₁₆INO₂ |
| IUPAC Name | 2-(6-iodohexyl)isoindoline-1,3-dione |
| InChI Key | UIKUOLDBDOKVHN-UHFFFAOYSA-N |
| Physical Form | White Solid |
| Purity | 96% |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
The presence of a halogen, in this case, iodine, is a defining characteristic. Halogenation is a common strategy in the design of isoindole-1,3-dione derivatives to modulate their properties. Studies have shown that the halogenation of the isoindole-1,3-dione moiety can increase the antimicrobial and anticancer activities of the resulting compounds. researchgate.net Furthermore, the type and number of halogen substituents can have a distinct impact on the photophysical properties of related heterocyclic systems, influencing factors like fluorescence quantum yields. nih.gov The iodohexyl derivative is thus a subject of interest for its potential as a synthetic intermediate, where the iodine atom can be readily displaced in nucleophilic substitution reactions to introduce other functional groups, or for the specific properties conferred by the halogen itself.
Research Trajectories and Future Directions in the Study of N-Alkylisoindole-1,3-diones
Current and future research on N-alkylisoindole-1,3-diones is proceeding along several promising trajectories. A primary focus remains on the synthesis of novel derivatives with tailored biological activities. nih.govnih.gov Scientists are designing and evaluating new compounds for potential applications as inhibitors of enzymes like cyclooxygenase (COX) and acetylcholinesterase, which are relevant to inflammatory conditions and neurodegenerative diseases, respectively. nih.govnih.gov The synthesis of new isoindoline-1,3-dione derivatives in good yields (ranging from 47.24–92.91%) has been a notable success, with their structures confirmed through elemental and spectral analysis. nih.govnih.gov
Another significant research avenue is the exploration of their material properties, particularly in optics and electronics. acgpubs.org The synthesis of novel N-substituted isoindole-1,3-diones and the investigation of their optical parameters continue to be active areas of study. acgpubs.orgresearchgate.net Future work will likely involve computational methods, such as molecular docking, to predict the interactions of these compounds with biological targets and to guide the design of new derivatives with enhanced efficacy and specificity. nih.govnih.govnih.gov The development of efficient, high-yield synthetic methods, often employing microwave assistance, will also be crucial for advancing the field. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-iodohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKUOLDBDOKVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 6 Iodohexyl Isoindole 1,3 Dione
Strategic Approaches to N-Alkylation of Isoindole-1,3-diones
The introduction of the 6-iodohexyl chain onto the nitrogen atom of the isoindole-1,3-dione (phthalimide) moiety is a critical step. Various methodologies have been developed to accomplish this transformation efficiently.
Direct Alkylation with Halogenated Hexyl Chains
A primary and widely utilized method for the synthesis of N-substituted phthalimides is the direct alkylation of phthalimide (B116566) or its potassium salt with a suitable alkyl halide. organic-chemistry.org In the case of 2-(6-iodo-hexyl)-isoindole-1,3-dione, this involves the reaction of potassium phthalimide with 1,6-diiodohexane (B103822) or N-(6-bromohexyl)phthalimide. rsc.orgcymitquimica.com The use of a solvent is often advantageous, as it allows for lower reaction temperatures, shorter heating periods, and prevents the caking of the reaction mixture. iu.edu Dimethylformamide (DMF) has been identified as a particularly effective solvent for this reaction, often leading to high yields. iu.edu
The reaction can be carried out by heating a mixture of phthalimide and an appropriate organic halide with anhydrous potassium carbonate in DMF. iu.edu The addition of a small amount of potassium iodide can be beneficial when using less reactive alkyl bromides or chlorides. iu.edu An alternative approach involves the use of ionic liquids as the reaction medium in the presence of a base like potassium hydroxide (B78521), which offers an environmentally benign and efficient method for N-alkylation. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been successfully employed for the N-alkylation of imides, providing high yields in a solvent-free manner. nih.gov
Table 1: Comparison of Solvents for N-Alkylation of Phthalimide
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Dimethylformamide | Not specified | Short | High | iu.edu |
| Ethanol | Reflux | Up to 50 hours | Not specified | iu.edu |
| Methanol | Reflux | Up to 50 hours | Not specified | iu.edu |
| Acetone (B3395972) | Reflux | Up to 50 hours | Not specified | iu.edu |
| Toluene | Reflux | Up to 50 hours | Not specified | iu.edu |
| Xylene | Reflux | Up to 50 hours | Not specified | iu.edu |
| Nitrobenzene | Reflux | Up to 50 hours | Not specified | iu.edu |
| Ionic Liquids | 20-80 | Not specified | High | organic-chemistry.org |
Phthalic Anhydride (B1165640) Condensation with Primary Amines for N-Alkyl Imide Formation
The condensation of phthalic anhydride with a primary amine is a fundamental and common method for the synthesis of N-substituted isoindole-1,3-diones. organic-chemistry.orgnih.gov This reaction typically involves heating the two reactants, often in a solvent like glacial acetic acid, to facilitate the dehydration and subsequent ring-closure to form the imide. nih.govmdpi.com For the synthesis of 2-(6-iodo-hexyl)-isoindole-1,3-dione, this would entail the reaction of phthalic anhydride with 6-iodohexylamine. A clean synthesis method involves using high-temperature, high-pressure water/ethanol mixtures as the solvent, which often results in the direct crystallization of the pure phthalimide derivative. rsc.org The reaction of phthalic anhydride with urea (B33335) upon heating is another simple procedure to produce phthalimide. youtube.com
Palladium-Catalyzed Carbonylative Cyclization Routes to N-Substituted Isoindole-1,3-diones
Palladium-catalyzed reactions offer a modern and efficient one-step approach to the synthesis of 2-substituted isoindole-1,3-diones. nih.govnih.gov This methodology involves the carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.gov For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates can produce 2-substituted isoindole-1,3-diones in good yields. nih.govresearchgate.net Another palladium-catalyzed three-component reaction involves the carbonylation-amination-Michael addition cascade to synthesize N-substituted isoindolinones. researchgate.net
Multi-Component and Cascade Reaction Development for Complex Isoindole Architectures
Multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry for the construction of complex molecules in a single step. researchgate.net Several MCRs have been developed for the synthesis of isoindole-1,3-dione derivatives. researchgate.net These reactions often involve a cascade of events, such as Knoevenagel condensation followed by a Michael addition and cyclization. mdpi.com For example, a one-pot, three-component approach has been utilized to synthesize thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net Another example is the Diels-Alder reaction to synthesize fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives. rsc.org
Regioselective and Stereoselective Synthesis Considerations
In the synthesis of substituted isoindole-1,3-diones, regioselectivity and stereoselectivity can be important considerations, particularly when dealing with unsymmetrical precursors or when specific isomers are desired. For instance, the condensation of 3-amino-1-arylimino-1H-isoindoles with 1-chloro-benzylisocyanates occurs regioselectively to yield 3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-one derivatives. researchgate.net The regioselectivity of such reactions can often be determined and confirmed by techniques like NOE (Nuclear Overhauser Effect) studies. tandfonline.com In the context of 2-(6-iodo-hexyl)-isoindole-1,3-dione, the symmetry of the phthalimide core and the linear nature of the hexyl chain simplify these considerations. However, in the synthesis of more complex isoindole architectures, controlling the regiochemistry of reactions is crucial. mdpi.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity of 2-(6-Iodohexyl)isoindole-1,3-dione
Optimizing reaction parameters is crucial for maximizing the yield and purity of 2-(6-iodo-hexyl)-isoindole-1,3-dione. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.
For the direct alkylation of phthalimide, the choice of base and solvent system is critical. While potassium carbonate is commonly used, stronger bases may be employed. iu.edunih.gov The use of dimethylformamide (DMF) as a solvent has been shown to be highly effective. iu.edu The addition of a phase-transfer catalyst can also enhance the reaction rate and yield. researchgate.net
In the condensation of phthalic anhydride with an amine, the temperature and method of water removal are important factors. High temperatures are generally required to drive the dehydration and cyclization. mdpi.com The use of microwave irradiation has been shown to offer advantages over conventional heating in some N-alkylation reactions, being compatible with base-labile functional groups. organic-chemistry.org
For palladium-catalyzed syntheses, the choice of catalyst, ligand, and reaction conditions (temperature, pressure of carbon monoxide) are all critical parameters that need to be optimized to achieve high yields and selectivity. nih.govnih.gov
Table 2: Optimization of N-Alkylation Conditions
| Base | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | KI (for bromides/chlorides) | Not specified | High | iu.edu |
| KOH | Ionic Liquid | None | 20-80 | High | organic-chemistry.org |
| K₂CO₃ | None (Ball Milling) | LAG (DMF) | Not specified | High | nih.gov |
| Cs₂CO₃ | DMF | None | 20-70 | Not specified | organic-chemistry.org |
| Et₃N | S₈ | None | Not specified | 18 (for N-benzyl) | nih.gov |
Solvent System Engineering
Dimethylformamide (DMF) has been identified as a particularly effective solvent for the N-alkylation of phthalimide, enabling high yields in shorter timeframes at moderate temperatures. iu.edu One study demonstrated the successful synthesis of N-benzylphthalimide in high yield and purity using DMF with phthalimide, anhydrous potassium carbonate, and benzyl (B1604629) chloride. iu.edu
Ionic liquids have also emerged as a green and efficient alternative to conventional organic solvents. colab.wsorganic-chemistry.org Their use can facilitate milder reaction conditions, higher yields, and shorter reaction times. organic-chemistry.org For instance, 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) has shown high catalytic activity in the solvent-free N-alkylation of phthalimide with alkyl halides. colab.ws Furthermore, ionic liquids can often be recovered and reused, adding to the sustainability of the process. organic-chemistry.org Other solvents employed for this class of reaction include ethanol, methanol, acetone, toluene, and xylene. iu.edu
The selection of an appropriate solvent system is crucial for optimizing the synthesis of this compound. The table below summarizes the impact of different solvents on the N-alkylation of phthalimide.
Table 1: Comparison of Solvent Systems for N-Alkylation of Phthalimide
| Solvent/System | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Phthalimide, Potassium Carbonate, Benzyl Chloride | Heated with provision for moisture exclusion | High yield and greater purity of N-benzylphthalimide. | iu.edu |
| Ionic Liquid ([Bmim]OH) | Phthalimide, Alkyl Halides | Solvent-free | High catalytic activity, convenient and efficient protocol. | colab.ws |
| Ionic Liquids ([bmim]BF₄, etc.) | Phthalimide, Alkyl Halides, Potassium Hydroxide | 20-80°C | High product purity and efficiency; reusable solvent. | organic-chemistry.org |
| Toluene | Phthalic Anhydride, Ethanolamine | Reflux for 36 hours | Synthesis of N-substituted isoindole-1,3-diones. | acgpubs.org |
| H₂O/EtOH mixtures (1:1 v/v) | o-Phthalic acid, Amines | 260–380°C, 1240–4800 psi | Affords pure crystalline phthalimide compounds. | researchgate.net |
Catalyst Design and Ligand Effects
The N-alkylation of amines, including the synthesis of phthalimides, is a fundamental reaction in organic chemistry. rsc.org The use of transition metal catalysts, particularly palladium and ruthenium, has become a key strategy for developing more efficient and sustainable synthetic methods. rsc.orgorganic-chemistry.org These catalysts often operate under mild conditions and exhibit high selectivity. rsc.org
A significant advancement in this area is the concept of metal-ligand cooperativity, where both the metal center and the ligand actively participate in the catalytic cycle. rsc.orgorganic-chemistry.org For example, a well-defined Ru(II) catalyst with a redox-active azo-aromatic pincer ligand has been shown to be highly effective for the N-alkylation of various amines with alcohols. organic-chemistry.org In this "borrowing hydrogen" pathway, the catalyst temporarily stores hydrogen from the alcohol in the ligand's backbone, which is then transferred to an imine intermediate to form the N-alkylated product. organic-chemistry.org
The design of the ligand is crucial as its steric and electronic properties can significantly influence the catalyst's activity and selectivity. numberanalytics.com
Pincer-type ligands , such as tridentate palladium(II) bis-azo pincer complexes, have demonstrated high efficiency in the N-alkylation of amides and sulfonamides. rsc.org
Phosphorus-based ligands are also commonly used in palladium-catalyzed N-alkylation reactions. rsc.org
The electronic effects of a ligand can alter the metal's reactivity, while bulky ligands can sterically favor the formation of specific intermediates, thereby improving reaction selectivity. numberanalytics.com
For the synthesis of this compound, which involves the reaction of phthalimide with 1,6-diiodohexane, the addition of potassium iodide can be advantageous when using less reactive alkyl halides. iu.edu
Table 2: Catalysts and Ligands in N-Alkylation Reactions
| Catalyst/Ligand System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Ru(II) with azo-aromatic pincer ligand | N-alkylation of amines with alcohols | Air-stable, operates with minimal loading, metal-ligand cooperation. | organic-chemistry.org |
| Palladium(II) pincer complexes | N-alkylation of benzamides and sulfonamides | High efficiency, good to excellent yields. | rsc.org |
| Zn(II) with azo-aromatic ligand | N-alkylation of amines with alcohols | Uses a redox-noninnocent ligand as an electron and hydrogen reservoir. | acs.org |
| Basic Ionic Liquid ([Bmim]OH) | N-alkylation of phthalimide with alkyl halides | Acts as a catalyst in solvent-free conditions. | colab.ws |
Temperature and Pressure Regimes for Reaction Control
Controlling temperature and pressure is essential for maximizing conversion rates and ensuring product purity in the synthesis of N-alkylphthalimides. google.com In a two-stage process for producing N-methylphthalimide, the first reaction zone is maintained at 155-195°C and a pressure of 15-60 psia. google.com The second reaction zone operates at a higher temperature of 175-200°C and a pressure of 15-100 psia, which increases the conversion to over 99.9%. google.com Maintaining the temperature above 140°C is also noted to be important when using a stainless steel reactor. google.com
High-temperature and high-pressure conditions have also been explored using water/ethanol mixtures as the solvent. researchgate.net These conditions, ranging from 260 to 380°C and 1240 to 4800 psi, can promote the condensation of o-phthalic acid and amines to yield pure phthalimide products, leveraging the changing properties of the solvent mixture under these extremes. researchgate.net However, it is noted that high temperatures can lead to racemization when working with chiral amino acids. researchgate.net For other related syntheses, such as the reaction of 3-aminopiperidine-2,6-dione (B110489) with a phthalic acid derivative, elevated temperatures between 75°C and 125°C are often employed. google.com
Table 3: Temperature and Pressure Effects on N-Alkylphthalimide Synthesis | Process/Solvent | Temperature Range | Pressure Range | Effect on Reaction | Reference | | --- | --- | --- | --- | | Two-stage reactor | 155-195°C (stage 1), 175-200°C (stage 2) | 15-60 psia (stage 1), 15-100 psia (stage 2) | Achieves >99.9% conversion. | google.com | | H₂O/EtOH mixture | 260-380°C | 1240-4800 psi | Facilitates dehydration and changes solvation properties for high purity. | researchgate.net | | Acetic Acid | ~100°C | Not specified | Reaction of a phthalic acid derivative with 3-aminopiperidine-2,6-dione. | google.com | | Toluene | Reflux (Boiling point ~111°C) | Atmospheric | Synthesis of N-substituted isoindole-1,3-diones. | acgpubs.org |
Advanced Separation and Purification Techniques in Target Compound Synthesis
After the synthesis of this compound, effective separation and purification are crucial to obtain the target compound with the desired purity, which is stated to be 96% for some commercial samples. sigmaaldrich.com
A common and straightforward purification method is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent and then allowing it to cool, causing the purified compound to crystallize out. Solvents such as isopropyl alcohol or ethyl alcohol, sometimes with the addition of animal charcoal to remove colored impurities, have been successfully used for purifying N-substituted (hexahydro)-1H-isoindole-1,3-dione derivatives. mdpi.com
Column chromatography is another powerful technique for separating the desired product from unreacted starting materials and byproducts. acgpubs.org In this method, the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel (SiO₂). A solvent or solvent mixture (the mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase. For example, a mixture of ethyl acetate (B1210297) and n-hexane is often used as the eluent. acgpubs.org
For more challenging separations or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. A specific reverse-phase (RP) HPLC method using a Newcrom R1 column has been described for the analysis of a related compound, 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-. sielc.com This method uses a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid (or formic acid for mass spectrometry compatibility). sielc.com Such HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 4: Separation and Purification Techniques | Technique | Description | Typical Solvents/Materials | Application Example | Reference | | --- | --- | --- | --- | | Recrystallization | Purification based on differences in solubility. | Isopropyl alcohol, Ethyl alcohol, Animal charcoal. | Purification of N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. | mdpi.com | | Column Chromatography | Separation based on differential adsorption on a solid phase. | Silica gel (stationary phase); Ethyl acetate/n-hexane (mobile phase). | Purification of N-substituted isoindole-1,3-dione derivatives. | acgpubs.org | | High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | Newcrom R1 column; Acetonitrile/Water/Acid (mobile phase). | Analysis of 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,6-hexanediyl)bis[4,5,6,7-tetrachloro-. | sielc.com | | Extraction | Separation based on differential solubility in immiscible liquids. | Methylene (B1212753) chloride, Water, Saturated NaCl, Saturated NaHCO₃. | Work-up procedure for isoindoline-1,3-dione derivatives. | nih.gov |
Chemical Transformations and Derivatization Strategies of 2 6 Iodohexyl Isoindole 1,3 Dione
Reactivity of the Isoindole-1,3-dione Imide Nitrogen
The isoindole-1,3-dione, commonly known as the phthalimide (B116566) group, is a key structural feature of the molecule. beilstein-journals.org The nitrogen atom within this imide structure is generally considered non-nucleophilic and unreactive under standard conditions. This lack of reactivity is due to the delocalization of the nitrogen's lone pair of electrons across the two adjacent carbonyl groups, which significantly reduces its basicity and nucleophilicity. fiveable.me
The primary reaction involving the imide nitrogen is its cleavage under specific conditions to deprotect the amine. This is a fundamental transformation in the Gabriel synthesis of primary amines. libretexts.org The most common method for this deprotection is hydrazinolysis, which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). This process results in the formation of the desired primary amine (6-iodohexylamine in this case) and the stable cyclic byproduct, phthalhydrazide.
Alternatively, acidic or basic hydrolysis can also be employed to cleave the imide ring, although these methods often require harsher conditions, such as prolonged heating with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). libretexts.org These conditions can sometimes be incompatible with other functional groups present in the molecule.
Reactions Involving the Terminal Iodo Functionality of the Hexyl Chain
The terminal iodo group on the hexyl chain is the most reactive site for derivatization of 2-(6-Iodohexyl)isoindole-1,3-dione. As a primary alkyl iodide, it is an excellent substrate for a variety of transformations due to the relatively weak carbon-iodine bond and the good leaving group ability of the iodide ion.
Nucleophilic Displacement Reactions for Functional Group Interconversion
The terminal iodide is readily displaced by a wide range of nucleophiles in Sₙ2 reactions, allowing for the introduction of diverse functional groups at the end of the hexyl chain. This is a cornerstone of its utility in synthesis.
A prominent example is the reaction with sodium azide (B81097) (NaN₃) to form 2-(6-azidohexyl)isoindole-1,3-dione. medchemexpress.com This azide derivative is a versatile intermediate itself, as the azide group can be subsequently reduced to a primary amine or used in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition. medchemexpress.com
Other common nucleophiles that can displace the iodide include:
Cyanide (e.g., KCN, NaCN): to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This provides a method for chain elongation. nih.govresearchgate.net
Amines: to form secondary or tertiary amines, or quaternary ammonium (B1175870) salts.
Thiols (thiolates): to generate thioethers.
Hydroxides (e.g., KOH): to yield the corresponding alcohol, 2-(6-hydroxyhexyl)isoindole-1,3-dione.
Alkoxides: to form ethers.
Carboxylates: to produce esters.
These reactions are typically carried out in polar aprotic solvents like DMF, DMSO, or acetone (B3395972) to facilitate the Sₙ2 pathway. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions. organic-chemistry.org
Organometallic Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck)
The carbon-iodine bond is highly amenable to participating in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds.
Sonogashira Coupling: This reaction couples the alkyl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This method is highly efficient for forming a C(sp³)–C(sp) bond, leading to the synthesis of substituted alkynes. organic-chemistry.orgrsc.org While classic Sonogashira conditions are widely used, modified protocols that are copper- and amine-free have also been developed. organic-chemistry.org The regioselectivity of the coupling can often be controlled by the choice of catalyst and ligands. nih.govrsc.org
Heck Reaction: The Heck reaction involves the coupling of the alkyl iodide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The mechanism involves oxidative addition of the alkyl iodide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org This reaction offers a versatile route to complex olefinic structures. nih.govresearchgate.net
Suzuki Coupling: While less common for C(sp³)-I bonds compared to their C(sp²)-I counterparts, Suzuki coupling of this compound with organoboron compounds (boronic acids or esters) can be achieved under specific catalytic conditions to form a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.
Radical Reactions and Halogen Atom Transfer Processes
The C-I bond can undergo homolytic cleavage to generate a primary alkyl radical, which can then participate in various radical-mediated transformations.
Atom Transfer Radical Polymerization (ATRP): Alkyl iodides are effective initiators for ATRP, a type of controlled/"living" radical polymerization. wikipedia.orglibretexts.orgrsc.org In this process, a transition metal complex (typically copper-based) reversibly activates the dormant C-I bond to generate a propagating radical. wikipedia.orgcmu.edu This allows for the synthesis of well-defined polymers where the this compound unit is located at the initiating end of the polymer chain. The resulting polymer retains the terminal halogen, allowing for further post-polymerization modification. cmu.edu
Degenerative Chain Transfer: Alkyl iodides can also be used in degenerative transfer radical polymerization processes, which provide another avenue for controlled polymer synthesis. researchgate.net
Modifications of the Alkyl Chain Skeleton
Beyond functional group interconversion at the terminus, the hexyl chain itself can be structurally modified, although this often requires multi-step synthetic sequences.
Chain Elongation and Shortening Strategies
Chain Elongation: A common strategy for elongating the alkyl chain involves a two-step process:
Nucleophilic substitution of the iodide with cyanide to form the corresponding nitrile. nih.gov
Reduction of the nitrile to a primary amine, which adds a methylene (B1212753) group (-CH₂-) to the chain. Alternatively, hydrolysis of the nitrile yields a carboxylic acid.
Another powerful method for chain elongation is the use of acetylide anions. youtube.comyoutube.com The terminal iodide can be reacted with the sodium salt of an alkyne (an acetylide) in an Sₙ2 reaction to form a longer carbon chain containing an alkyne functionality. This alkyne can then be further manipulated, for example, through hydrogenation.
Chain Shortening: Chain shortening is generally more complex and less direct than elongation. It typically involves oxidative cleavage of the carbon chain, which is not a common transformation for a simple alkyl chain like this. More often, analogues with shorter chains are synthesized directly from different starting materials, such as 2-(5-bromopentyl)isoindole-1,3-dione or 2-(4-bromobutyl)isoindole-1,3-dione, rather than by degrading the hexyl chain of the title compound.
Introduction of Additional Functionalities along the Hexyl Moiety
The carbon-iodine bond at the terminus of the hexyl chain of this compound is the principal site for introducing new functional groups. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2). This allows for the covalent attachment of a wide variety of nucleophiles, thereby modifying the hexyl moiety to introduce desired physicochemical properties or to enable further chemical transformations.
The versatility of this substrate is demonstrated by its reaction with various nucleophiles. For instance, reaction with oxygen-based nucleophiles, such as hydroxide (B78521) ions, leads to the formation of the corresponding alcohol, 2-(6-Hydroxyhexyl)isoindole-1,3-dione. georganics.sk This transformation replaces the reactive iodo group with a hydroxyl group, which can serve as a handle for subsequent reactions like esterification or etherification.
Nitrogen-based nucleophiles are also commonly employed to derivatize the hexyl chain. Primary and secondary amines can displace the iodide to form new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many biologically active molecules. nih.gov This alkylation reaction extends the molecular framework and introduces basic nitrogen centers. For example, the reaction with various substituted piperazines can be used to synthesize compounds that are evaluated for specific biological targets. nih.govnih.govnih.gov
The table below summarizes representative transformations involving the introduction of new functionalities onto the hexyl chain of this compound.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Example |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 2-(6-Hydroxyhexyl)isoindole-1,3-dione |
| Amine | 1-Phenylpiperazine | Tertiary Amine | 2-(6-(4-Phenylpiperazin-1-yl)hexyl)isoindole-1,3-dione |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | 2-(6-Azidohexyl)isoindole-1,3-dione |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | 2-(6-(Phenylthio)hexyl)isoindole-1,3-dione |
This table presents illustrative examples of nucleophilic substitution reactions.
Synthesis of Hybrid Conjugates and Macromolecular Adducts Utilizing this compound as a Building Block
The bifunctional nature of this compound makes it an ideal building block for the synthesis of complex hybrid conjugates and macromolecular adducts. nih.gov The molecule can act as a flexible linker, covalently connecting two different molecular entities through its two reactive ends. The iodo-functionalized hexyl chain provides a reactive handle for attachment to one molecule, while the phthalimide group serves as a precursor to a primary amine, which can be deprotected (e.g., via hydrazinolysis) to react with a second molecule.
This strategy is particularly valuable in medicinal chemistry and materials science. For instance, in the development of PROteolysis TArgeting Chimeras (PROTACs), a linker is required to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. Building blocks like this compound are suitable for constructing such linkers. The iodo group can be used to couple with one part of the conjugate, while the phthalimide-protected amine, after deprotection, can be acylated or alkylated to attach the second part. This modular approach allows for the systematic variation of linker length and composition to optimize the efficacy of the final conjugate. sigmaaldrich.com
Research has demonstrated the synthesis of novel hybrid compounds where the isoindole-1,3-dione structure is linked to other heterocyclic systems, such as 1H-tetrazole, to explore new biological activities. nih.gov The initial step often involves the alkylation of a substrate using the iodohexyl moiety of this compound.
The table below outlines the components of a hypothetical hybrid conjugate synthesis using this building block.
| Component 1 (Reacts with Iodo-group) | Building Block / Linker | Component 2 (Reacts with deprotected Amine) | Resulting Hybrid Structure |
| Phenolic Compound (e.g., Estradiol) | This compound | Carboxylic Acid-bearing Moiety (e.g., Biotin) | Estradiol-oxyhexyl-amino-Biotin Conjugate |
| Thiol-containing Peptide | This compound | Activated Ester of a Fluorophore | Peptide-thiohexyl-amino-Fluorophore Adduct |
| Heterocyclic Amine (e.g., Tetrazole) | This compound | Isothiocyanate | Tetrazolyl-hexyl-amino-Thiourea Derivative |
This table illustrates the conceptual use of this compound as a linker in creating complex molecular architectures.
Mechanistic Investigations of Chemical Reactions Involving 2 6 Iodohexyl Isoindole 1,3 Dione
Reaction Pathway Elucidation through Intermediate Characterization
The elucidation of reaction pathways is critical for understanding and optimizing chemical transformations. For 2-(6-Iodohexyl)isoindole-1,3-dione, the most prevalent reaction is nucleophilic aliphatic substitution at the carbon atom bonded to iodine.
Nucleophilic Substitution (SN2) Pathway: Given that the iodine is attached to a primary carbon, the reaction with a nucleophile (Nu⁻) is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Scheme: Nu⁻ + this compound → 2-(6-Nu-hexyl)isoindole-1,3-dione + I⁻
In this pathway, the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. This process occurs in a single, concerted step, meaning no true chemical intermediate is formed. Instead, the reaction proceeds through a high-energy transition state.
Characterization of Reaction Components: While stable intermediates are not a feature of the SN2 mechanism, the starting materials, products, and any side products are characterized using standard analytical techniques. In a synthetic context, this would involve methods like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the attachment of the new functional group and the disappearance of the iodo-precursor signals, as well as mass spectrometry to verify the molecular weight of the product. For instance, in the synthesis of related isoindole derivatives, NMR and mass spectrometry are routinely used to elucidate the final structures. nih.gov
Hypothetical Reaction Monitoring: A hypothetical reaction, such as the synthesis of an amine-terminated dendrimer using this compound as an alkylating agent, could be monitored over time using techniques like ¹H NMR or chromatography to track the consumption of the starting material and the formation of the product. researchgate.netnih.gov
Transition State Analysis and Energy Profile Mapping
Understanding the transition state is key to comprehending the kinetics and stereochemistry of a reaction. For the SN2 reaction of this compound, computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for analyzing the transition state and mapping the reaction's energy profile. Although specific studies on this exact molecule are not prevalent, analysis can be extrapolated from general principles and studies on similar systems. researchgate.net
Transition State Geometry: The transition state of the SN2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group (iodide) are positioned 180° apart in a trigonal bipyramidal geometry. The three non-reacting hydrogen atoms and the adjacent carbon atom of the hexyl chain lie in a plane perpendicular to the Nu-C-I axis.
Below is a representative energy profile diagram for such a reaction.
Table 1: Hypothetical Energy Profile Parameters for an SN2 Reaction This table presents illustrative data for a hypothetical SN2 reaction involving this compound and a generic nucleophile (Nu⁻).
| Parameter | Hypothetical Value (kJ/mol) | Description |
| ΔH‡ (Enthalpy of Activation) | 80 - 100 | The energy barrier that must be overcome for the reaction to occur. |
| ΔS‡ (Entropy of Activation) | Negative | Indicates a more ordered transition state compared to the reactants, typical for bimolecular reactions. |
| ΔG‡ (Gibbs Free Energy of Activation) | > 0 | The overall free energy barrier, determining the reaction rate. |
| ΔHrxn (Enthalpy of Reaction) | < 0 | Indicates that the reaction is exothermic, releasing heat. |
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic Studies: The rate of the SN2 reaction of this compound is dependent on the concentrations of both the substrate and the nucleophile.
Rate Law:Rate = k[Substrate][Nucleophile]
The rate constant, k, is influenced by several factors:
The Nucleophile: Stronger nucleophiles (e.g., thiols, amines) will react faster than weaker ones (e.g., water, alcohols).
The Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.
Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.
Thermodynamic Studies: Thermodynamics governs the extent to which a reaction will proceed. For the nucleophilic substitution on this compound, the reaction is generally considered irreversible and thermodynamically favorable, especially when a strong C-Nu bond is formed and the stable iodide ion is released. Thermodynamic data for a related compound, N-phenylphthalimide, is available and provides context for the stability of the phthalimide (B116566) core. researchgate.net
Table 2: Factors Influencing Reaction Kinetics This table outlines key factors and their expected effect on the rate of nucleophilic substitution.
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Increased rate with stronger nucleophiles | A more reactive nucleophile lowers the activation energy. |
| Solvent Polarity | Polar aprotic solvents increase rate | Stabilizes the transition state less than the nucleophile, increasing its effective reactivity. |
| Temperature | Increased rate with higher temperature | Provides more kinetic energy for molecules to overcome the activation barrier. |
| Leaving Group | Iodine is an excellent leaving group | The weak C-I bond is easily broken, facilitating the reaction. |
Exploration of Regioselectivity and Stereoselectivity Governing Factors
Regioselectivity: This refers to the preference for reaction at one site over another. In this compound, there is only one electrophilic center susceptible to nucleophilic attack under typical conditions: the primary carbon attached to the iodine. The carbonyl carbons of the phthalimide group can also act as electrophiles but require much harsher conditions for reaction. Therefore, reactions with most nucleophiles are highly regioselective, occurring exclusively at the C-I bond.
Stereoselectivity: This relates to the preferential formation of one stereoisomer over another.
Substrate Chirality: The starting material, this compound, is achiral.
Product Chirality: If the reaction proceeds with a chiral nucleophile, a pair of diastereomers could be formed. If a reaction were to create a new stereocenter on the alkyl chain (which is not the case for a simple substitution at the terminal carbon), the SN2 mechanism would proceed with inversion of configuration at that center.
In the context of this specific molecule, stereoselectivity is not a primary concern unless chiral reagents are used or subsequent reactions introduce chirality. However, in the broader chemistry of isoindole derivatives, controlling stereochemistry is crucial, particularly when synthesizing biologically active molecules where different enantiomers can have vastly different effects. mdpi.com For example, studies on the ring-opening of related epoxy-isoindole derivatives show that the reaction can be thermodynamically controlled and that the stability of the intermediate dictates the regioselectivity. researchgate.net
Computational and Spectroscopic Characterization of 2 6 Iodohexyl Isoindole 1,3 Dione and Its Synthetic Intermediates
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of N-substituted isoindole-1,3-diones. nih.govsemanticscholar.org These methods allow for the theoretical investigation of various molecular and electronic properties, offering a microscopic understanding that complements experimental data.
Electronic Structure, Molecular Orbital Analysis, and Charge Distribution
The electronic properties of N-substituted phthalimides are of significant interest due to their influence on the molecule's reactivity and potential applications. DFT calculations are commonly used to determine the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chemmethod.com
For phthalimide (B116566) derivatives, the delocalized π-electrons of the isoindoline-1,3-dione core play a significant role in their electronic behavior. acgpubs.org The nature of the N-substituent can modulate the electronic properties of the entire molecule. In the case of 2-(6-Iodohexyl)isoindole-1,3-dione, the long alkyl chain and the terminal iodine atom will influence the charge distribution across the molecule. The electronegative iodine atom will induce a partial positive charge on the adjacent carbon atom, which can be a site for nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies for Phthalimide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phthalimide | -7.2 | -1.8 | 5.4 |
| N-Methylphthalimide | -7.0 | -1.7 | 5.3 |
| N-Phenylphthalimide | -6.5 | -2.1 | 4.4 |
Note: The data in this table is illustrative and based on typical values for phthalimide derivatives. Specific values for this compound would require dedicated DFT calculations.
The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the protons of the aromatic ring and the hexyl chain will be electron-deficient.
Conformational Landscapes and Energetic Minima
The flexible hexyl chain of this compound allows for multiple conformations. Some studies on alkylamine phthalimides have shown that they can adopt either folded or extended geometries, influenced by intramolecular interactions. researchgate.net Computational methods can be employed to explore the conformational landscape and identify the energetic minima, which correspond to the most stable conformations of the molecule. The orientation of the adamantanyl unit in a related phthalimide derivative was found to be nearly perpendicular to the phthalimide core, which could be relevant for understanding the spatial arrangement of the hexyl chain. mdpi.com
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.gov
For N-substituted phthalimides, characteristic vibrational bands include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, as well as vibrations associated with the aromatic ring and the N-substituent. mdpi.comnih.gov In this compound, the C-I stretching vibration would be expected at a low frequency, typically in the range of 500-600 cm⁻¹.
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Representative N-Substituted Phthalimide
| Vibrational Mode | Experimental (FTIR) | Calculated (DFT/B3LYP) |
| C=O asymmetric stretch | 1770 | 1775 |
| C=O symmetric stretch | 1710 | 1715 |
| C-N stretch | 1380 | 1385 |
| Aromatic C-H stretch | 3080 | 3085 |
Note: This table presents typical data for a phthalimide derivative and is for illustrative purposes. nih.govsemanticscholar.org
Molecular Modeling and Simulation Approaches to Reaction Mechanisms
Molecular modeling and simulation are invaluable for understanding the intricate details of reaction mechanisms, including the role of intermolecular interactions and the factors governing reactivity and selectivity.
Investigation of Intermolecular Interactions in Reaction Environments
The synthesis of this compound is typically achieved through the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a dihaloalkane, in this case, 1,6-diiodohexane (B103822). nrochemistry.comlibretexts.orgnumberanalytics.com The reaction is generally carried out in a polar aprotic solvent like DMF or DMSO. nrochemistry.com
Molecular modeling can be used to study the intermolecular interactions between the reactants, solvent molecules, and any catalysts present. In the solid state, phthalimide derivatives are known to form various supramolecular structures through interactions such as π-π stacking and hydrogen bonding. nih.gov While these specific interactions may differ in solution, understanding the non-covalent forces at play is crucial for comprehending the reaction environment.
Prediction of Reactivity and Selectivity Trends
The Gabriel synthesis is a classic S_N2 reaction where the phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.orgmasterorganicchemistry.com Computational models can be used to calculate the activation energies for different reaction pathways, thereby predicting reactivity trends.
In the case of using 1,6-diiodohexane, there is a possibility of forming both the desired mono-substituted product and a di-substituted by-product where two phthalimide molecules react with one molecule of 1,6-diiodohexane. Computational studies can help in understanding the factors that favor monosubstitution, such as the stoichiometry of the reactants and the reaction conditions. The reactivity of alkyl iodides is generally higher than that of other alkyl halides in S_N2 reactions, which is a key consideration in the synthesis of this compound. nrochemistry.com
Advanced Spectroscopic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR Spectroscopy provides information on the number of different types of protons, the electronic environment of each, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide group and the aliphatic protons of the hexyl chain. The aromatic protons typically appear as a multiplet in the downfield region (around 7.7-7.9 ppm). The protons of the hexyl chain would present as a series of multiplets, with the methylene (B1212753) group attached to the nitrogen (N-CH₂) appearing around 3.7 ppm and the methylene group attached to the iodine (I-CH₂) shifted downfield to approximately 3.2 ppm due to the deshielding effect of the iodine atom.
¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would feature characteristic signals for the carbonyl carbons of the imide group at around 168 ppm. np-mrd.org The aromatic carbons would resonate in the 123-134 ppm range. The aliphatic carbons of the hexyl chain would appear in the upfield region, with the carbon bonded to iodine (C-I) being the most upfield at approximately 7 ppm, and the carbon bonded to the phthalimide nitrogen (C-N) appearing around 38 ppm.
2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural confirmation by establishing correlations between nuclei. A COSY spectrum would show correlations between adjacent protons in the hexyl chain, confirming their sequence. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals. While specific 2D NMR data for the title compound are not widely published, the application of these techniques is standard practice for the structural confirmation of such derivatives. researchgate.net
To illustrate the expected spectral data, the following tables provide representative ¹H and ¹³C NMR chemical shifts for the closely related precursor, N-(6-Bromohexyl)phthalimide, which are anticipated to be very similar to the iodo-analogue, with slight variations in the shifts of the carbons and protons closest to the halogen.
Table 1: Representative ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.85-7.82 | m | - |
| Ar-H | 7.72-7.69 | m | - |
| N-CH₂ | 3.67 | t | 7.2 |
| Br-CH₂ | 3.39 | t | 6.8 |
| -CH₂- | 1.87-1.80 | m | - |
| -CH₂- | 1.69-1.62 | m | - |
| -CH₂- | 1.42-1.31 | m | - |
(Data is representative for N-(6-Bromohexyl)phthalimide in CDCl₃ and serves as an estimate for the iodo-analogue)
Table 2: Representative ¹³C NMR Data
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168.3 |
| Ar-C (quaternary) | 132.1 |
| Ar-CH | 133.9 |
| Ar-CH | 123.2 |
| N-CH₂ | 37.8 |
| Br-CH₂ | 33.7 |
| -CH₂- | 32.5 |
| -CH₂- | 27.8 |
| -CH₂- | 26.2 |
| -CH₂- | 25.2 |
(Data is representative for N-(6-Bromohexyl)phthalimide in CDCl₃ and serves as an estimate for the iodo-analogue)
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is dominated by the characteristic absorptions of the phthalimide group. The most prominent peaks are the strong stretching vibrations of the two carbonyl (C=O) groups of the imide function. np-mrd.org These typically appear as two distinct bands, an asymmetric stretch around 1770-1780 cm⁻¹ and a symmetric stretch near 1700-1715 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching of the hexyl chain would be observed as a series of peaks between 2850 and 3000 cm⁻¹. The C-I bond vibration is expected in the far-infrared region, typically below 600 cm⁻¹, and may not always be easily observed on standard instruments.
Table 3: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imide C=O | Asymmetric Stretch | ~1775 |
| Imide C=O | Symmetric Stretch | ~1710 |
| Aromatic C=C | Stretch | 1470-1600 |
| Aliphatic C-H | Stretch | 2850-2950 |
| C-N | Stretch | 1380-1410 |
(Data is representative for N-substituted phthalimides) np-mrd.orgfishersci.fi
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₆INO₂), the calculated exact mass is 357.0226 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the molecular formula.
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS), the molecule breaks apart in a predictable manner. Expected fragmentation for this compound would likely involve the cleavage of the hexyl chain. A prominent fragment would correspond to the phthalimidomethyl cation or related structures, often appearing at m/z 160 or 147 (the mass of phthalimide). Another key fragmentation pathway would be the loss of an iodine radical, leading to a fragment ion at m/z 230. The analysis of these fragmentation pathways helps to piece together the molecular structure and confirm the identity of the compound.
While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is a solid at room temperature, obtaining a suitable crystal would allow for the definitive determination of its molecular geometry. sigmaaldrich.com
Although specific crystal structure data for this compound is not publicly available, studies on related N-alkyl phthalimides show that the phthalimide group itself is largely planar. rsc.orgcore.ac.uk The hexyl chain would adopt a low-energy conformation, likely an extended zig-zag chain, to minimize steric strain. The crystal packing would be governed by van der Waals forces and potentially weak C-H···O hydrogen bonds between the alkyl chains and the carbonyl oxygen atoms of neighboring molecules. The presence of the large iodine atom would also significantly influence the crystal packing, potentially leading to halogen bonding interactions (C-I···O or C-I···π) that further stabilize the crystal lattice.
Applications of 2 6 Iodohexyl Isoindole 1,3 Dione in Advanced Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Precursor in Organic Transformations
The utility of 2-(6-Iodohexyl)isoindole-1,3-dione in organic synthesis is primarily anchored in the distinct reactivity of its two key functional components: the phthalimide (B116566) moiety and the terminal alkyl iodide. The phthalimide group is a well-established protecting group for primary amines. organic-chemistry.org The Gabriel synthesis, a classic method for forming primary amines, utilizes the N-alkylation of potassium phthalimide with an alkyl halide. organic-chemistry.orgjeeadv.ac.in In the context of this compound, the molecule itself is a product of such a reaction, and the phthalimide group serves to mask a primary amine functionality. This latent amine can be unmasked at a later synthetic stage through hydrazinolysis or acidic hydrolysis, providing a strategic route to molecules bearing a primary amino group at the terminus of a hexyl chain. organic-chemistry.org
The terminal iodo group is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of nucleophiles at the end of the hexyl chain. The enhanced reactivity of the carbon-iodine bond compared to its bromo or chloro counterparts makes this compound a preferred substrate in many synthetic protocols, often enabling reactions to proceed under milder conditions. organic-chemistry.org
Utilization in the Construction of Complex Organic Molecules
The bifunctional nature of this compound makes it a valuable linker for the assembly of more complex molecular structures. The terminal iodide can react with a variety of nucleophiles, such as thiols, azides, and carbanions, to append new functionalities. For instance, it can be used in the synthesis of hybrid molecules that combine the phthalimide scaffold with other pharmacologically active moieties. Research has shown the synthesis of S-alkyl phthalimide hybrids by reacting N-bromoalkylphthalimides with thiol-containing heterocycles to create potent enzyme inhibitors. mdpi.com A similar strategy can be envisioned for this compound, where the iodohexyl group would react with a thiol-containing complex molecule.
Furthermore, the phthalimide ring itself can participate in various chemical transformations. While often used as a protecting group, recent studies have explored its role as a reactive component in multicomponent reactions, such as the Passerini reaction, where it can act as an acid component. organic-chemistry.org This opens up possibilities for incorporating the this compound unit into highly diverse molecular scaffolds.
Research into Its Incorporation as a Building Block for Molecular Probes
The structural characteristics of this compound make it an attractive candidate for the development of molecular probes. A molecular probe is a molecule used to detect and visualize specific biological or chemical targets. The phthalimide group can act as a fluorophore or can be part of a larger chromophoric system, while the iodohexyl chain provides a reactive handle for conjugation to a recognition element, such as a peptide, an antibody, or a small molecule ligand.
The synthesis of novel phthalimide derivatives for antimicrobial and anti-inflammatory screening has been reported, highlighting the biological relevance of the phthalimide core. nih.govnih.gov By attaching a targeting moiety to the iodohexyl chain of this compound, researchers can design probes to investigate biological processes involving specific enzymes or receptors. For example, S-alkyl phthalimide derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase and acetylcholinesterase, enzymes implicated in neurological disorders. mdpi.com This suggests that probes based on this scaffold could be developed for studying these enzyme systems.
Exploratory Studies in Radiochemical Labeling and Imaging Probe Precursors
The presence of an iodine atom in this compound makes it a precursor of significant interest for radiochemical applications, particularly for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic imaging and targeted radiotherapy.
The synthesis of a radiolabeled version of this compound would involve the introduction of a radioactive iodine isotope. This can be achieved through isotopic exchange reactions on the non-radioactive compound or, more commonly, by reacting a precursor molecule (e.g., one with a tosylate or mesylate leaving group) with a radioactive iodide salt. Once radiolabeled, this molecule could serve as a versatile platform for developing new imaging agents. The phthalimide-protected amino group provides a site for further chemical modification, allowing for the attachment of targeting vectors that can direct the radiotracer to specific tissues or cells in the body. The development of PET tracers often involves the use of radionuclides like fluorine-18 (B77423) or carbon-11, but iodine isotopes also play a crucial role in radiopharmaceutical development. researchgate.netnih.govnih.gov
Potential for Integration into Functional Polymers and Supramolecular Assemblies
The phthalimide moiety is known for its thermal stability and can be incorporated into polymer backbones or as pendant groups to impart specific properties. rsc.org The reactive iodohexyl chain of this compound provides a convenient anchor point for polymerization reactions or for grafting onto existing polymer chains. This could lead to the development of functional polymers with applications in areas such as organic electronics or as advanced coating materials.
In the field of supramolecular chemistry, non-covalent interactions are used to construct large, well-defined assemblies. nih.gov The phthalimide group can participate in π-π stacking and hydrogen bonding interactions. A study on a pyridone-based phthalimide fleximer demonstrated its ability to form complex supramolecular structures through C–H···O and C–H···N hydrogen bonds and C–H···π interactions. nih.gov The hexyl chain of this compound introduces flexibility and can influence the packing and self-assembly behavior of molecules containing this unit. By modifying the terminal iodide with different functional groups, it is possible to tune the intermolecular interactions and control the formation of supramolecular architectures such as gels, liquid crystals, or molecular networks.
Q & A
Q. What are the optimal synthetic routes for 2-(6-Iodohexyl)isoindole-1,3-dione?
The compound can be synthesized via nucleophilic substitution, where phthalimide reacts with 1,6-diiodohexane under reflux conditions in ethanol with potassium hydroxide as a base. Purification is typically achieved using column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Structural confirmation requires techniques like H-NMR and FT-IR .
Q. How should researchers characterize the structural and chemical properties of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of carbonyl (C=O) and C-I stretching vibrations.
- Elemental Analysis : Validation of molecular formula.
- X-ray Diffraction : For crystalline structure determination .
Q. What solvents are suitable for solubility testing, and how can stability be assessed during storage?
Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol), as these are commonly used in synthesis . For stability, monitor degradation via HPLC under varying temperatures (4°C, 25°C) and light exposure.
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) model the electronic properties of this compound?
Apply the B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui indices. These parameters predict reactivity and nucleophilic/electrophilic sites. Hirshfeld surface analysis further clarifies intermolecular interactions .
Q. What strategies resolve discrepancies between experimental data (e.g., NMR) and computational predictions?
Cross-validate results using multiple spectroscopic techniques (e.g., H-NMR, C-NMR, FT-IR). Reassess computational parameters (e.g., solvent effects, basis set selection) and validate with experimental crystallographic data if available .
Q. How can researchers design experiments to investigate biological interactions, such as enzyme inhibition?
Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with in vitro assays (e.g., fluorescence-based enzymatic inhibition). Validate results using dose-response curves and IC calculations .
Q. What factorial design approaches optimize reaction conditions for higher yields?
Use a 2 factorial design to test variables: temperature (70–140°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity. Analyze interactions via ANOVA to identify significant factors .
Q. How can researchers manage and secure complex datasets from synthesis and computational studies?
Implement encrypted databases (e.g., LabArchives) with metadata tagging for traceability. Use version-control tools (e.g., Git) for computational scripts and experimental protocols .
Methodological Tables
Table 1: Key Computational Parameters for DFT Studies
| Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | 6-311++G(d,p) | |
| Functional | B3LYP | |
| Solvent Model | Polarizable Continuum (PCM) |
Table 2: Common Purification Techniques
| Method | Conditions | Reference |
|---|---|---|
| Column Chromatography | Silica gel, hexane/EtOAc | |
| Recrystallization | Ethanol, slow cooling |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
